molecular formula C12H17FN2 B1609023 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine CAS No. 516447-52-2

1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine

Cat. No.: B1609023
CAS No.: 516447-52-2
M. Wt: 208.27 g/mol
InChI Key: PEOPJIYWTHRKKU-UHFFFAOYSA-N
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Description

Contextualization within the Field of Substituted Piperazine (B1678402) Chemistry

Substituted piperazines are a class of chemical compounds that have a piperazine core with various chemical groups attached. asu.edu This structural framework is a key component in numerous approved drugs, underscoring its therapeutic importance. mdpi.com The two nitrogen atoms within the piperazine ring provide sites for substitution, allowing for the creation of a vast library of derivatives with diverse biological activities. nih.gov These activities span a wide therapeutic spectrum, including anticancer, antidepressant, antiviral, and antipsychotic properties. nih.govmdpi.com

The versatility of the piperazine scaffold stems from its conformational flexibility and the ability of its nitrogen atoms to act as hydrogen bond acceptors, which facilitates strong interactions with biological targets. nih.gov Furthermore, the basic nature of the piperazine moiety can improve the aqueous solubility and oral bioavailability of drug molecules. simulations-plus.com

Rationale for Comprehensive Academic Investigation of the 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine Scaffold

While detailed public academic research specifically on the biological activities of this compound is limited, its structural motifs are found in compounds investigated for various therapeutic purposes. The synthesis of its enantiomerically pure form, specifically (R)-1-[1-(4-fluorophenyl)ethyl]piperazine, has been described in patent literature, indicating an interest in its potential as a chiral building block for more complex molecules. The development of synthetic routes to enantiopure piperazines is a significant area of research, as the stereochemistry of a drug can be crucial for its efficacy and safety.

Overview of Key Research Avenues for Fluorophenyl Piperazine Derivatives

Research into fluorophenyl piperazine derivatives is multifaceted, exploring a range of potential therapeutic applications. These investigations provide a strong rationale for the continued study of compounds like this compound.

Key research avenues include:

Anticancer Agents: Many piperazine derivatives are being explored for their potential as anticancer drugs. nih.govnih.gov For instance, some substituted purine (B94841) analogs containing a piperazine moiety have shown potent anticancer activity by inhibiting kinases such as Src in hepatocellular carcinoma cells. nih.gov

Anticonvulsant Agents: Arylpiperazine derivatives have been designed and synthesized as potential anticonvulsant agents, with some showing significant activity in preclinical models of seizures. simulations-plus.com

Antiviral and Antimicrobial Agents: The piperazine scaffold is a component of some antiviral and antimicrobial drugs. Research has shown that certain long-chain arylpiperazine derivatives exhibit moderate antiviral activity.

The table below summarizes the basic information for the compound of interest and a closely related precursor.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(R)-1-[1-(4-Fluorophenyl)ethyl]piperazine862270-48-2C12H17FN2208.28
1-Bis(4-fluorophenyl)methyl piperazine27469-60-9C17H18F2N2288.34

This data is compiled from publicly available chemical databases. nih.govscbt.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[1-(4-fluorophenyl)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c1-10(15-8-6-14-7-9-15)11-2-4-12(13)5-3-11/h2-5,10,14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOPJIYWTHRKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398472
Record name 1-[1-(4-FLUORO-PHENYL)-ETHYL]-PIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

516447-52-2
Record name 1-[1-(4-FLUORO-PHENYL)-ETHYL]-PIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 1 4 Fluoro Phenyl Ethyl Piperazine and Its Analogues

Established Synthetic Routes to the 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine Core Structure

The construction of the this compound core can be achieved through several established synthetic strategies. These routes generally involve either the pre-formation of the piperazine (B1678402) ring followed by substitution, or the construction of the piperazine ring from an acyclic precursor already bearing the desired fluorophenyl-ethyl moiety.

The formation of the piperazine ring is a well-documented process in organic synthesis. Common methods applicable to the synthesis of arylpiperazines include building the ring from suitable anilines or direct N-arylation of a pre-existing piperazine ring. mdpi.com

One classical approach involves the cyclization of an aniline (B41778) derivative with bis(2-haloethyl)amine or diethanolamine. mdpi.comnih.gov For instance, an appropriately substituted aniline can be reacted with bis(2-chloroethyl)amine (B1207034) hydrochloride to form the piperazine ring directly. nih.gov

More contemporary and widely used methods involve the coupling of piperazine with an aryl halide. Key strategies include:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and is effective for coupling aryl chlorides, even those that are electron-rich or sterically hindered, with piperazine. mdpi.comorganic-chemistry.org

Ullmann-Goldberg Reaction: A copper-catalyzed reaction that serves as an alternative method for N-aryl bond formation between an aryl halide and piperazine. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): This method is particularly effective when the aromatic ring is activated by electron-withdrawing groups, making it susceptible to nucleophilic attack by piperazine. mdpi.com

The 1-(4-fluorophenyl)ethyl group can be introduced at different stages of the synthesis. The two primary approaches are the N-alkylation of piperazine or the construction of the piperazine ring around a 1-(4-fluorophenyl)ethylamine precursor.

A common method is the direct N-alkylation of piperazine (or a protected piperazine derivative) with a suitable electrophile, such as 1-(4-fluorophenyl)ethyl bromide or a similar halide. mdpi.com Another key strategy is reductive amination, which involves the reaction of piperazine with 4-fluoroacetophenone in the presence of a reducing agent to form the desired product. mdpi.com

Alternatively, the synthesis can commence from 1-(4-fluorophenyl)ethylamine. In one patented method, the synthesis of the chiral compound (R)-1-[1-(4-fluorophenyl)ethyl]piperazine begins with the N-alkylation of (R)-1-(4-fluorophenyl)ethylamine with a protected piperazine derivative, specifically 1-(toluene-4-sulfonyl)piperazine, followed by deprotection. chemicalbook.com

When the biological activity of a compound is dependent on a specific stereoisomer, stereoselective synthesis becomes critical. For this compound, the chirality resides at the benzylic carbon of the ethyl group.

A documented synthesis of the (R)-enantiomer illustrates a common strategy for achieving stereoselectivity. chemicalbook.com The synthesis starts with a chiral precursor, (R)-1-(4-fluorophenyl)ethylamine, ensuring that the desired stereochemistry is established from the outset. This amine is then used to build the final molecule. In a specific example, 1-[(R)-1-(4-fluorophenyl)ethyl]-4-(toluene-4-sulfonyl)piperazine is synthesized first. The crucial final step is the removal of the tosyl protecting group from the piperazine nitrogen. This is achieved by treating the protected intermediate with hydrogen bromide in acetic acid. The reaction is stirred at room temperature for an extended period, followed by workup with water and basification with potassium hydroxide (B78521) to yield the final, deprotected (R)-1-(1-(4-fluorophenyl)ethyl)piperazine. chemicalbook.com This approach effectively preserves the stereochemical integrity of the chiral center throughout the synthetic sequence.

Advanced Synthetic Approaches and Process Optimization for this compound

Modern synthetic chemistry seeks to improve efficiency, reduce waste, and access novel chemical space through advanced methodologies. For piperazine synthesis, this includes the development of one-pot procedures, the use of novel catalytic systems, and methods for specialized applications like radiolabeling.

Visible-light-promoted reactions represent a mild and efficient modern approach. For example, a photoredox-catalyzed decarboxylative annulation between a glycine-based diamine and various aldehydes has been developed to produce a range of substituted piperazines. organic-chemistry.org Such methods offer an alternative to traditional, often harsher, reaction conditions.

Process optimization is particularly relevant in pharmaceutical manufacturing. One-pot syntheses, where multiple reaction steps are carried out in the same vessel, are highly desirable as they reduce the need for intermediate purification, saving time and resources. rsc.orgrsc.org While not for the exact target compound, the one-pot, two-step radiosynthesis of [¹⁸F]FEt-PPZ, a fluorinated piperazine-containing radiotracer, highlights this principle. rsc.orgrsc.org This process involves the preparation of [¹⁸F]fluoroethyltosylate followed by O-alkylation of a precursor molecule in the same reaction module, demonstrating an efficient, integrated approach. rsc.orgnih.gov Such strategies are valuable for producing derivatives for applications like positron emission tomography (PET), where rapid synthesis of radiolabeled compounds is essential. rsc.orgnih.gov

Derivatization Strategies from the this compound Scaffold for Structure-Activity Relationship Studies

Once the this compound core is synthesized, it serves as a versatile scaffold for creating libraries of related compounds for structure-activity relationship (SAR) studies. nih.gov These studies are fundamental in medicinal chemistry for optimizing the biological activity, selectivity, and pharmacokinetic properties of a lead compound. Derivatization typically focuses on the unsubstituted secondary amine of the piperazine ring.

The secondary amine of the this compound scaffold is a nucleophilic site that can be readily functionalized through a variety of reactions to introduce diverse substituents. researchgate.netambeed.com

Common N-substitution reactions include:

N-Alkylation and N-Benzylation: This is achieved by reacting the piperazine with various alkyl or benzyl (B1604629) halides in the presence of a base like potassium carbonate. nih.gov This is one of the most straightforward methods to explore the impact of different alkyl chains or substituted benzyl groups. mdpi.com

Amidation and Sulfonamidation: Acyl chlorides, sulfonyl chlorides, or their equivalents react with the piperazine nitrogen, often in the presence of an organic base like triethylamine, to form stable amide or sulfonamide linkages. nih.gov This introduces groups that can act as hydrogen bond acceptors or donors and significantly alter the electronic properties of the molecule.

Reductive Amination: The piperazine can be reacted with a wide range of aldehydes and ketones in the presence of a reducing agent to form N-alkylated products. mdpi.com

C-N Cross-Coupling Reactions: Modern catalytic methods like Buchwald-Hartwig amination can be used to couple the piperazine with aryl or heteroaryl halides, introducing aromatic systems to the N4 position. mdpi.com

These derivatization strategies allow for a systematic exploration of how different chemical functionalities at the N4 position influence the molecule's interaction with its biological target.

Interactive Data Table: Examples of N-Substitution Reactions for SAR Studies

The following table summarizes various N-substitution reactions performed on piperazine scaffolds, illustrating the diversity of functional groups that can be introduced for SAR studies.

Starting MaterialReagentReaction TypeBaseProduct TypeReference
Phenylpiperazine DerivativeAlkyl HalidesN-AlkylationK₂CO₃4-Alkyl-1-phenylpiperazine nih.gov
Phenylpiperazine DerivativeBenzyl HalidesN-BenzylationK₂CO₃4-Benzyl-1-phenylpiperazine nih.gov
Phenylpiperazine DerivativeAcid HalidesAmidationTriethylamine4-Acyl-1-phenylpiperazine nih.gov
Phenylpiperazine DerivativeSulfonyl HalidesSulfonamidationTriethylamine4-Sulfonyl-1-phenylpiperazine nih.gov
1-(4-Fluorophenyl)piperazine (B120373)BenzylisocyanateUrea FormationNone (rt)4-(Benzylcarbamoyl)-1-(4-fluorophenyl)piperazine researchgate.net
1-(4-Fluorophenyl)piperazineEthyl BromoacetateN-AlkylationNaOAcEthyl 2-(4-(4-fluorophenyl)piperazin-1-yl)acetate researchgate.net

Modifications to the Fluoro-phenyl-ethyl Side Chain

While direct modifications to the ethyl moiety of the parent compound this compound are not extensively detailed in readily available literature, synthetic strategies for analogous compounds provide a clear path to achieving such derivatives. These approaches primarily involve the introduction of functional groups, such as hydroxyl groups, to the ethyl backbone.

One of the most relevant strategies involves the synthesis of β-hydroxyethyl derivatives. An analogous synthesis has been reported for a similar compound, (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one. nih.gov This suggests a viable route for the introduction of a hydroxyl group at the C2 position of the ethyl side chain of this compound.

The general approach would likely involve the use of a chiral starting material to ensure stereochemical control, a common practice in the synthesis of pharmacologically active compounds. The key steps would include the preparation of a suitable electrophile, such as a substituted epoxide or a halohydrin derived from 4-fluoroacetophenone, which can then be reacted with piperazine or a protected piperazine derivative.

For instance, the reaction of a (4-fluorophenyl)oxirane with piperazine would yield the desired 1-[1-(4-fluorophenyl)-2-hydroxyethyl]piperazine. The regioselectivity of the epoxide opening would be a critical factor to control.

Below is a table outlining a potential synthetic approach based on analogous reactions described in the literature.

Table 1: Potential Synthetic Route for a β-Hydroxy Analogue

StepReactant 1Reactant 2Key Reagents and ConditionsProductReference (for analogous reaction)
14-Fluoroacetophenone-Asymmetric reduction (e.g., using a chiral borane (B79455) reagent)(S)-1-(4-Fluorophenyl)ethanol nih.gov
2(S)-1-(4-Fluorophenyl)ethanol-Conversion to a leaving group (e.g., tosylation)(S)-1-(4-Fluorophenyl)ethyl tosylate nih.gov
3(S)-1-(4-Fluorophenyl)ethyl tosylate-Intramolecular cyclization (e.g., with a base)(S)-(4-Fluorophenyl)oxirane nih.gov
4(S)-(4-Fluorophenyl)oxiranePiperazineRing-opening reaction(S)-1-[1-(4-Fluorophenyl)-2-hydroxyethyl]piperazine nih.gov

Further modifications of the ethyl side chain could be envisioned starting from the β-hydroxy analogue. For example, oxidation of the hydroxyl group would yield a ketone, which could then serve as a handle for further functionalization.

It is important to note that while these methods are based on established chemical principles and analogous transformations, the specific yields and optimal reaction conditions for the synthesis of this compound analogues with modified ethyl side chains would require experimental validation.

Structure Activity Relationship Sar Studies of 1 1 4 Fluoro Phenyl Ethyl Piperazine Analogues

Elucidation of Key Pharmacophores within the Piperazine (B1678402) Ring and Substituents

The piperazine ring and its substituents are central to the biological activity of this compound class. The nitrogen atoms of the piperazine core serve as key points for substitution, allowing for the modulation of pharmacological properties. biointerfaceresearch.com The ring itself can adopt various conformations, such as chair and boat forms, which influences the spatial arrangement of its substituents. biointerfaceresearch.comnih.gov

Impact of N-Substitution Patterns on Biological Activity

The nature of the substituent on the piperazine nitrogen atom significantly influences biological activity. The piperazine moiety is often found in bioactive compounds where it can impact physicochemical properties and engage in crucial binding interactions. mdpi.com

Research on various N-substituted piperazine derivatives demonstrates a wide range of biological effects, including antimicrobial, antifungal, and anticancer activities. researchgate.netnih.govnih.gov The synthesis of N-aryl and N-alkyl piperazine derivatives has been a common strategy to explore these effects. nih.govnih.gov For instance, in a series of phenylpiperazine derivatives developed for acaricidal activity, the substitution on the nitrogen atom was a key determinant of efficacy. nih.gov A comparison of N-alkyl, N-acyl, and N-sulfonyl groups showed that all three types of substituents could produce compounds with good activity. nih.gov Specifically, an N-acetyl derivative demonstrated complete control of Tetranychus urticae at a low concentration. nih.gov

Similarly, in the development of inhibitors for monoamine oxidase B (MAO-B), the presence of an N-methyl group on the piperazine ring was found to significantly improve inhibitory potency against acetylcholinesterase (AChE), highlighting the importance of even small alkyl substitutions. nih.gov Further studies on analogues of GBR 12909, a potent dopamine (B1211576) transporter (DAT) inhibitor, explored a range of N-aromatic and N-heteroaromatic substituents, leading to compounds with high affinity and selectivity for either the dopamine or serotonin (B10506) transporter. nih.govresearchgate.net

The following table summarizes the observed impact of different N-substitution patterns on the biological activity of piperazine analogues based on various studies.

N-Substituent Class Specific Substituent Example Observed Biological Effect Reference
AlkylMethylEnhanced AChE inhibition in MAO-B inhibitors. nih.gov
AlkylButylDecreased acaricidal activity compared to smaller alkyls. nih.gov
Benzyl (B1604629)Substituted BenzylGood acaricidal activity, with para-substitution being most active. nih.gov
AcylAcetylPotent acaricidal activity. nih.gov
Aryl4-substituted phenylGood acaricidal activity. nih.gov
ArylN-Aromatic/HeteroaromaticModulated affinity and selectivity for DAT and SERT. nih.govresearchgate.net
SulfonylTrifluoromethylsulfonylHighest level of acaricidal activity in its series. nih.gov

Stereochemical Influences on Efficacy and Selectivity

The introduction of a chiral center, such as the one created by the ethyl linker in 1-[1-(4-fluoro-phenyl)-ethyl]-piperazine, makes stereochemistry a critical factor for efficacy and selectivity. Studies on chiral 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives revealed significant differences in the pharmacological activity of enantiomers. nih.gov

In one study, the S-(+) enantiomers of several derivatives displayed substantially more potent analgesic activity than their corresponding R-(-) enantiomers. nih.gov Conversely, the R-(-) enantiomers of certain compounds exhibited narcotic antagonist activity, a property not observed in their S-(+) counterparts. nih.gov This demonstrates that the spatial orientation of the substituents around the chiral center dictates the type and potency of the biological response. The S-(+) enantiomers of these active compounds were found to have the opposite configuration to morphine at its C-9 asymmetric center. nih.gov This enantioselectivity underscores the importance of a precise three-dimensional arrangement for optimal interaction with the target receptor.

Role of the 4-Fluorophenyl Moiety in Molecular Recognition

The 4-fluorophenyl group is a key structural feature that significantly contributes to the molecular recognition and binding affinity of these analogues.

Influence of Fluorine Substitution on Lipophilicity and Target Interaction

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to modulate a molecule's properties. tandfonline.com Fluorine's high electronegativity and small size allow it to alter a compound's electronic distribution, pKa, and metabolic stability without introducing significant steric hindrance. tandfonline.combenthamscience.comnih.gov

The table below outlines the key effects of fluorine substitution in drug design.

Property Affected Influence of Fluorine Consequence for Biological Activity Reference
LipophilicityGenerally increases on aromatic rings.Can enhance membrane permeation and hydrophobic interactions with targets. benthamscience.comnih.gov
Metabolic StabilityCan block sites of metabolic oxidation.Increases bioavailability and duration of action. tandfonline.comnih.gov
Binding AffinityCan participate in electrostatic interactions and hydrogen bonds.Enhances drug-receptor interactions, leading to increased potency. tandfonline.combenthamscience.com
pKaReduces basicity of nearby amines due to inductive effects.Can improve bioavailability through better membrane permeation. tandfonline.com

Effects of Phenyl Ring Substitution Variations

Variations in the substitution pattern on the phenyl ring, beyond the 4-fluoro position, can have profound effects on biological activity. Studies on related piperazine-containing compounds show that the nature and position of substituents on the phenyl ring are critical for potency and selectivity.

For example, in a series of inhibitors for equilibrative nucleoside transporters, replacing a naphthalene (B1677914) moiety with an unsubstituted benzene (B151609) ring abolished the inhibitory effects. frontiersin.orgpolyu.edu.hk However, activity could be restored by adding specific substituents to the benzene ring. The addition of a methyl group at the meta position or an ethyl group at the para position regained activity against both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk In another study, a 3-CF3-phenyl group was found to confer superior activity against certain mycobacteria compared to derivatives with methoxy (B1213986) or ethoxy groups on the phenyl ring. mdpi.com This suggests that the electronic properties and size of the substituent are crucial for molecular recognition.

Conformational Flexibility and Rigidity of the Ethyl Linker

The piperazine ring itself most commonly adopts a thermodynamically stable chair conformation. nih.gov However, the presence of substituents can influence this preference. Infrared spectral measurements have indicated that an N-H group on a piperazine ring prefers the equatorial position, similar to its preference in piperidine (B6355638). rsc.org Conformational studies of 2-substituted piperazines have shown that an axial conformation can be preferred, and this orientation may be stabilized by intramolecular hydrogen bonds in certain cases. nih.gov This axial preference can place key nitrogen atoms in a specific orientation that mimics other active compounds, facilitating receptor binding. nih.gov

Computational studies, such as potential energy surface scans, have been used to determine the most stable conformers of piperazine derivatives like 1-(4-Fluorophenyl)piperazine (B120373). researchgate.net The flexibility of the ethyl linker allows the molecule to adopt various low-energy conformations, but only a specific conformation is likely to be the "active" one that fits optimally into the binding site of a protein. The balance between the flexibility needed to adopt this active conformation and the rigidity required to minimize the entropic penalty upon binding is a key aspect of the SAR for this class of compounds.

Structure-Based Drug Design Principles Applied to the this compound Scaffold

The rational design of analogues based on the this compound scaffold heavily relies on structure-based drug design principles. This approach leverages the three-dimensional structures of target proteins to guide the design of potent and selective inhibitors. Computational techniques such as molecular docking and molecular dynamics (MD) simulations are instrumental in this process.

For instance, docking studies have been employed to understand the binding of fluorinated piperazine derivatives to the sigma-1 (σ1) receptor, a target implicated in various neurological conditions. nih.gov These studies have revealed that molecules with piperidine or piperazine substructures can exhibit high binding affinity towards the σ1R. nih.gov In one such study, the fluorinated analogue, 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ), demonstrated a good affinity for the σ1R, which was comparable to clinically evaluated radiopharmaceuticals. nih.gov The stability of the ligand-receptor complex is often further validated through MD simulations, which can confirm the persistence of the ligand within the binding pocket over time. nih.gov

The insights gained from these computational models are invaluable for identifying key interactions between the ligand and the receptor. This knowledge allows medicinal chemists to strategically modify the scaffold to enhance binding affinity and selectivity. For example, if a model indicates a specific hydrophobic pocket in the receptor, a chemist might add a lipophilic group to the ligand to exploit this interaction. Conversely, if a hydrogen bond donor is identified in the receptor, a corresponding acceptor can be engineered into the ligand.

Optimization of Ligand Efficiency and Druglikeness

Ligand Efficiency (LE) is a measure that relates the binding affinity of a molecule to its size (typically the number of heavy atoms). It is a valuable tool for identifying small, efficient fragments that can be grown into more potent leads without becoming excessively large or lipophilic.

Druglikeness is a qualitative concept that assesses a compound's suitability for oral administration and its potential for favorable absorption, distribution, metabolism, and excretion (ADME) properties. This is often guided by principles such as Lipinski's Rule of Five, which sets parameters for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

For analogues of this compound, maintaining a balance between potency and these properties is crucial. For example, a study on fluoroethoxy-1,4-diphenethylpiperazine derivatives showed that these compounds generally exhibited good lipophilicity (logP values between 3.91 and 4.56) and moderate to good water solubility. nih.gov The piperazine analogues in this series also had pKa values in a favorable range (7.4–7.8) and demonstrated moderate to good compliance with Lipinski's rule. nih.gov

The following table provides a glimpse into the structure-activity relationships of some analogues, highlighting how modifications to the core structure impact their biological activity at various targets.

Compound IDModificationTargetActivity (Ki in µM)
15d 1-(2-chlorophenethyl)-4-(2-fluoroethoxyphenethyl)piperazineVMAT20.014
Lobelane Reference CompoundVMAT20.045
9j 1-(4-fluoroethoxyphenethyl)piperidine analogueVMAT2>0.1
9k 1-(3-fluoroethoxyphenethyl)piperidine analogueVMAT20.024

This table illustrates how positional changes of the fluoroethoxy group and alterations to the core ring structure can significantly influence binding affinity at the vesicular monoamine transporter 2 (VMAT2). nih.gov

Further SAR studies on related scaffolds have provided additional insights. For instance, in a series of 1-(pyrimidin-2-yl)piperazine derivatives, compound 16 (BMS 181100) emerged as a promising candidate with a notable affinity for sigma binding sites (IC50 = 112 nM). nih.gov Interestingly, the R(+) enantiomer of this compound was found to be up to 11-fold more potent than its S(-) counterpart at these sites, underscoring the importance of stereochemistry in drug-receptor interactions. nih.gov

In another example focusing on the dopamine transporter (DAT), a series of optically pure 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines were synthesized. nih.gov The analogues with a hydroxyl group in the (S) configuration were more selective for DAT over the serotonin transporter (SERT) than the corresponding (R) enantiomers. nih.gov

The following table showcases the binding affinities of selected compounds for the dopamine and serotonin transporters.

Compound IDStereochemistryDAT Ki (nM)SERT Ki (nM)
(+)-11 (S)1.81500
(-)-11 (R)5.6630
Cocaine Reference250330

This table highlights the significant impact of stereochemistry on both the affinity and selectivity of these compounds for the dopamine transporter over the serotonin transporter. nih.gov

Analytical Methodologies for the Characterization and Quantification of 1 1 4 Fluoro Phenyl Ethyl Piperazine

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatographic methods are fundamental for the separation of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine from impurities and its quantification in complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, ELSD, FLD, DAD)

HPLC is a versatile technique for the analysis of phenylpiperazine derivatives. The choice of detector is crucial and depends on the analytical requirements.

UV Detector: this compound possesses a chromophore due to the fluorophenyl group, allowing for detection using a UV detector. For the related compound, 1-(4-fluorophenyl)piperazine (B120373), UV absorption maxima have been observed at approximately 239 nm and 288 nm. caymanchem.com These wavelengths can serve as a starting point for the analysis of this compound.

Diode Array Detector (DAD): A DAD provides the advantage of acquiring the entire UV-visible spectrum of the eluting peak, which aids in peak identification and purity assessment. A validated HPLC-DAD method for the quantification of various piperazine (B1678402) and amphetamine derivatives in seized materials has been developed, demonstrating the utility of this detector for this class of compounds. researchgate.net

Evaporative Light Scattering Detector (ELSD): For compounds lacking a strong chromophore or when universal detection is desired, an ELSD can be employed. A novel HPLC-ELSD method was developed for the determination of piperazine in pharmaceutical drug substances using a hydrophilic interaction chromatography (HILIC) mode on a cyanopropyl (CN) bonded stationary phase.

Fluorescence Detector (FLD): While native fluorescence may be limited, derivatization with a fluorescent tag can significantly enhance sensitivity. For instance, piperazine can be derivatized with dansyl chloride to produce a highly fluorescent product, allowing for trace-level quantification using an HPLC-FLD system.

A typical HPLC method for a related fluorinated piperazine derivative, [18F]FEt-PPZ, utilized a C18 reversed-phase column with a gradient elution of acetonitrile (B52724) and water containing trifluoroacetic acid. nih.gov This provides a good starting point for method development for this compound.

Table 1: Example HPLC Conditions for a Related Fluorinated Piperazine Derivative

Parameter Value
Compound [18F]FEt-PPZ
Column C18-reversed phase
Mobile Phase A Aqueous 0.05 M trifluoroacetic acid
Mobile Phase B Acetonitrile
Gradient Started with 95% A and 5% B, then a linear gradient to 50% A and 50% B at 15 minutes

| Detector | Radioactivity detector |

This data is for a related compound and serves as a starting point for method development. nih.gov

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural characterization of organic molecules. For piperazine derivatives, the NMR spectra can reveal information about the number and types of protons and carbons, as well as their connectivity. In some cases, dynamic NMR studies can provide insights into the conformational behavior of the piperazine ring. caymanchem.com While specific NMR data for this compound is not readily available in the public domain, data for the related compound 1-(4-fluorophenyl)piperazine is available and can be used for comparative purposes. chemicalbook.com

Mass Spectrometry (MS): MS, particularly when coupled with GC or LC, is crucial for determining the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of the related 1-(p-fluorophenyl)piperazine shows a molecular ion peak and characteristic fragment ions that can be used for identification. nist.gov The fragmentation of phenylpiperazines often involves cleavage of the piperazine ring. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a related compound, 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, shows characteristic bands for C-H aliphatic and aromatic stretches. mdpi.com For this compound, one would expect to observe characteristic absorptions for the C-H bonds of the ethyl and piperazine groups, the C-N bonds, and the C-F bond of the fluorophenyl group.

Development of Derivatization Strategies for Enhanced Detection Sensitivity

Derivatization can be employed to improve the chromatographic properties or enhance the detector response of this compound. This is particularly useful for improving sensitivity in trace analysis.

For piperazine and its derivatives, which may have poor UV absorbance or volatility, derivatization is a common strategy. Acylation and silylation are two common derivatization techniques used in GC-MS analysis of piperazine-related compounds to improve their chromatographic behavior and produce characteristic mass spectra. researchgate.net For HPLC analysis, derivatizing the secondary amine of the piperazine ring with a fluorogenic reagent like dansyl chloride can significantly increase the sensitivity of fluorescence detection. Another approach involves reacting with a UV-active reagent such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active derivative, allowing for detection at lower levels with standard HPLC-UV instrumentation. dntb.gov.ua

Method Validation for Specificity, Accuracy, and Quantification Limits

Method validation is a regulatory requirement to ensure that an analytical method is reliable for its intended purpose. fda.gov The validation process for a method to quantify this compound would involve assessing several key parameters according to international guidelines such as those from the International Council for Harmonisation (ICH). europa.eu

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For chromatographic methods, this is often demonstrated by achieving baseline separation of the analyte peak from other peaks.

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing a sample with a known concentration of the analyte (a certified reference material, if available) or by spike-recovery experiments.

Quantification Limits:

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For a GC method developed for the determination of piperazine and its N-alkylated derivatives in pharmaceutical drug substances, the LOD and LOQ were determined to be in the low ppm range, and the method was validated for linearity, accuracy, precision, specificity, ruggedness, and robustness. rsc.org Similar validation would be required for any analytical method developed for this compound.

Computational and in Silico Studies in Support of 1 1 4 Fluoro Phenyl Ethyl Piperazine Research

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in identifying potential biological targets and elucidating the specific interactions that govern binding affinity.

Research on phenylpiperazine derivatives frequently employs molecular docking to understand their interactions with various receptors. For instance, docking studies on analogues have identified the sigma-1 receptor (σ1R), a protein implicated in various cancers, as a potential target. rsc.orgnih.gov In one such study, a fluoroethylated analogue of a phenylpiperazine compound, 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ), exhibited a strong binding affinity for σ1R with a Glide score of -9.4 kcal/mol. rsc.orgnih.gov Similarly, docking studies of piperidine (B6355638)/piperazine-based compounds with the S1R have revealed key interactions, such as bidentate salt bridges with glutamate (B1630785) (Glu172) and aspartate (Asp126) residues, and π–cation interactions with phenylalanine (Phe107). nih.gov

In the context of anticancer research, phenylpiperazine derivatives have been docked into the ATP-binding site of the eukaryotic initiation factor eIF4A1, an RNA helicase linked to oncogenesis. nih.govacs.org These simulations predicted that the phenyl-piperazine scaffold could act as an ATP-competitive inhibitor, forming crucial contacts with residues like Lys54, Gln60, and Glu244. acs.org Other studies have explored the potential of phenylpiperazine derivatives as androgen receptor (AR) antagonists and DNA intercalators, using molecular docking to predict binding modes and guide the design of compounds with enhanced cytotoxic activity. nih.govmdpi.com For example, docking of 1,2-benzothiazine derivatives bearing a phenylpiperazine moiety into the DNA-Topo II complex helped to rationalize their antitumor activity. mdpi.com

These studies collectively demonstrate that the 1-[1-(4-fluoro-phenyl)-ethyl]-piperazine scaffold can be effectively modeled to predict its interactions with a range of biological targets, providing a rational basis for further experimental investigation.

Compound ClassPotential TargetKey Interacting ResiduesPredicted Binding Score/AffinityReference
Phenylpiperazine Analogue (FEt-PPZ)Sigma-1 Receptor (σ1R)Not specified-9.4 kcal/mol (Glide Score) rsc.orgnih.gov
Piperidine/Piperazine (B1678402) DerivativesSigma-1 Receptor (S1R)Glu172, Asp126, Phe107Ki value of 3.2 nM for lead compound nih.gov
Phenyl-piperazine ScaffoldseIF4A1 (ATP-binding site)Lys54, Gln60, Glu244, Arg368Weak hit IC50 of 125 mM for one compound nih.govacs.org
Arylpiperazine DerivativesAndrogen Receptor (AR)Not specifiedNot specified nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to build mathematical relationships between the chemical structure of a compound and its biological activity. nih.gov By identifying key molecular descriptors—such as electronic, steric, and hydrophobic properties—QSAR models can predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govmdpi.com

For arylpiperazine derivatives, QSAR studies have been successfully applied to understand their antidepressant and cytotoxic activities. In one study on aryl alkanol piperazine derivatives with antidepressant properties, statistically significant 2D-QSAR models were developed. nih.gov These models indicated that descriptors related to atom-type counts (Atype_C_6), dipole moment (Dipole-mag), and shape (Jurs-PNSA-3) were crucial for inhibiting 5-hydroxytryptamine (5-HT) reuptake. nih.gov For noradrenaline (NA) reuptake inhibition, the highest occupied molecular orbital (HOMO) energy and principal moment of inertia (PMI-mag) were found to be important. nih.gov

Another QSAR study on the cytotoxicity of arylpiperazinyl fluoroquinolones revealed that their activity was predominantly influenced by electronic (equalized electronegativity, xcq), steric (molecular connectivity, 1χv), and hydrophobic (log P) factors. researchgate.net Similarly, QSAR models for piperazine derivatives targeting the mTORC1 protein showed that descriptors like the lowest unoccupied molecular orbital energy (ELUMO), electrophilicity index (ω), and molar refractivity (MR) significantly correlated with inhibitory activity. mdpi.com

These findings suggest that a QSAR analysis of this compound and its analogues could effectively guide the optimization of their activity against specific biological targets by focusing on modulating key physicochemical and structural properties.

In Silico Prediction of ADME and Toxicity Profiles

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties using computational models is a critical step in early-stage drug discovery. nih.govnih.gov These in silico methods help to identify potential liabilities, such as poor oral bioavailability or toxicity risks, allowing for the early deselection of unfavorable candidates and reducing reliance on animal testing. nih.govresearchgate.net

For piperazine-containing compounds, in silico tools are widely used to predict their pharmacokinetic profiles. Studies on various piperazine derivatives consistently predict good drug-like properties. pharmacophorejournal.com For example, analyses of fluoroethoxy-substituted 1,4-diphenethylpiperazine (B14732994) derivatives predicted high human intestinal absorption (100%) and good permeability in Caco-2 cell models. nih.gov Many of these compounds were also predicted to be CNS penetrants. nih.gov A study on 1-(4-Fluorophenyl)piperazine (B120373) predicted favorable drug-likeness and ADME properties. researchgate.netdergipark.org.tr

Toxicity prediction is another key application of in silico models. nih.gov For a series of N-(4-oxo-2-(4-(4-(2-(substituted phenylamino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) benzamide (B126) derivatives, in silico analysis using the ProTox-II platform indicated that none of the compounds were likely to be cytotoxic or hepatotoxic. pharmacophorejournal.com Such predictions are invaluable for prioritizing compounds with a lower risk of causing adverse effects. pharmacophorejournal.com The application of these models to this compound can provide a comprehensive profile of its likely behavior in a biological system, guiding its development path.

Compound SeriesPredicted ADME/Toxicity PropertyPrediction OutcomeIn Silico Tool/MethodReference
1-(4-Fluorophenyl)piperazineDrug-likeness, ADME, ToxicityFavorable properties predictedNot specified researchgate.netdergipark.org.tr
Fluoroethoxy-diphenethylpiperazinesHuman Intestinal AbsorptionPredicted to be high (100%)ACD Profiler Suite nih.gov
Fluoroethoxy-diphenethylpiperazinesCNS PenetrationClassified as CNS penetrantsACD Profiler Suite nih.gov
Quinazolinone-piperazine derivativesCytotoxicity & HepatotoxicityPredicted to be non-toxicProTox-II pharmacophorejournal.com
PhloroglucinolsBlood-Brain Barrier PermeabilityMay have difficulty crossing BBBSwissADME, pkCSM nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations provide a dynamic picture of a molecule's structure and its interactions with its environment over time. These techniques are crucial for understanding the flexibility of a ligand and the stability of a ligand-protein complex.

For piperazine derivatives, conformational analysis often reveals that the six-membered piperazine ring predominantly adopts a stable chair conformation. nih.govnih.gov This has been observed in crystal structures of compounds like 1-[bis(4-fluorophenyl)methyl]-4-[2-(2-methylphenoxy)ethyl]piperazine. nih.gov A detailed conformational analysis of 1-(4-fluorophenyl)piperazine using Density Functional Theory (DFT) calculations identified the most stable minimum energy conformer by scanning the potential energy surface along key rotational bonds. researchgate.netdergipark.org.tr

MD simulations are frequently used to validate molecular docking results and assess the stability of the predicted binding pose. In a study of a phenylpiperazine analogue (FEt-PPZ) docked into the sigma-1 receptor, a 50-nanosecond MD simulation was performed. nih.govrsc.org The resulting root mean square deviation (RMSD) of 2 Å indicated an excellent stability of the receptor-ligand complex. nih.govrsc.org Similarly, extended MD simulations (up to 1000 ns) of phenyl-piperazine hits bound to eIF4A1 were used to evaluate binding energetics and observe conformational changes, such as the closure of protein domains, which supported the proposed inhibitory mechanism. nih.govacs.org These simulations confirm that the ligand remains stably bound in the active site, reinforcing the credibility of the docking predictions.

Virtual Screening and De Novo Design for Novel Analogues

Virtual screening and de novo design are powerful computational strategies for discovering new bioactive compounds. Virtual screening involves searching large compound libraries for molecules that are predicted to bind to a specific target, while de novo design involves computationally building new molecules with desired properties from scratch.

The phenylpiperazine scaffold is an attractive starting point for these approaches. Virtual screening campaigns have been successfully used to identify novel piperazine-based compounds for various targets. scispace.commdpi.com For example, a screening of commercially available compounds with piperidine and piperazine scaffolds led to the identification of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone as a promising ligand for the sigma-1 receptor. rsc.org In another example, pharmacophore-based virtual screening of the ZINC database, followed by molecular docking, identified six novel hits against DNA gyrase B, with one compound showing potent inhibitory activity. nih.gov

De novo design can be used to generate novel analogues of this compound with improved properties. Based on the insights from molecular docking and QSAR studies, new molecules can be designed to enhance interactions with the target protein or to optimize ADME/toxicity profiles. For instance, after identifying a phenyl-piperazine hit for eIF4A1, new analogues were designed that were more hydrophilic and contained more hydrogen bond donors and acceptors, resulting in better docking scores and stable binding in MD simulations. acs.org These computational design strategies accelerate the discovery of new lead compounds based on the promising this compound core structure.

Broader Therapeutic and Research Applications Derived from Studies on 1 1 4 Fluoro Phenyl Ethyl Piperazine

Advancements in Understanding Neuropsychiatric Disorders

The arylpiperazine structure is a key pharmacophore in many centrally acting agents, and studies on its derivatives have been instrumental in advancing the understanding of neuropsychiatric disorders. These compounds often interact with various neurotransmitter systems, including the dopaminergic and serotonergic systems, which are critically involved in the pathophysiology of conditions like schizophrenia, depression, and anxiety. nih.govnih.gov

Derivatives of 1-[1-(4-fluoro-phenyl)-ethyl]-piperazine have been explored for their antipsychotic potential. For instance, the novel antipsychotic candidate 2-(4-ethyl-1-piperazinyl)-4-(fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine (AD-5423) demonstrated potent antidopaminergic effects in brain regions implicated in schizophrenia, such as the nucleus accumbens and medial prefrontal cortex. nih.gov Research on such compounds helps to elucidate the complex roles of dopamine (B1211576) receptors in psychosis. Furthermore, studies on compounds like 1-[2-[bis(fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (I-893) have shown that these molecules can modulate the turnover of dopamine and norepinephrine (B1679862) in the brain, suggesting mechanisms that could be harnessed for therapeutic benefit. nih.gov

The involvement of the serotonin (B10506) (5-HT) system in neuropsychiatric disorders is well-established. nih.gov Piperazine (B1678402) derivatives are known to interact with various 5-HT receptor subtypes. silae.it Specifically, the 5-HT1A receptor, implicated in anxiety and depression, is a common target for arylpiperazine compounds. nih.govsilae.it The development of radiolabeled piperazine-based ligands has enabled in-vivo imaging of these receptors using Positron Emission Tomography (PET), providing invaluable data on receptor distribution and function in both healthy and diseased states. nih.govnih.gov This research contributes to a deeper understanding of the neural circuits underlying mood and emotional regulation.

Table 1: Research Findings on Phenylpiperazine Derivatives in Neuropsychiatry

Compound/Derivative Class Research Finding Implication for Understanding Neuropsychiatric Disorders Reference
2-(4-ethyl-1-piperazinyl)-4-(fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine (AD-5423) Suppressed dopamine-induced hyperactivity and antagonized dopamine neuron firing. Highlights the role of antidopaminergic action in specific brain areas (nucleus accumbens, prefrontal cortex) for antipsychotic effects. nih.gov
1-[2-[bis(fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (I-893) Facilitates the release and/or inhibits the uptake of dopamine and norepinephrine. Provides insight into the modulation of monoamine turnover as a therapeutic strategy. nih.gov
Arylpiperazine Derivatives Exhibit agonist activity at 5-HT1A receptors. Confirms the involvement of the 5-HT1A receptor in mediating anxiolytic and antidepressant effects. silae.it
Radiolabeled Piperazine Ligands Used for PET imaging of sigma (σ) and serotonin (5-HT) receptors in the brain. Allows for in-vivo visualization and quantification of key receptor systems involved in psychiatric disorders. nih.govnih.gov

Contributions to Anti-Infective Agent Development

The piperazine scaffold is a privileged structure in medicinal chemistry, not only for CNS disorders but also for the development of anti-infective agents. nih.gov The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial compounds, and piperazine derivatives have shown promise in this area.

Synthetic hybrid molecules based on the 1-(4-fluorophenyl)piperazine (B120373) skeleton have been synthesized and screened for their antimicrobial activities. researchgate.net Studies have shown that many of these newly created compounds display good to moderate antibacterial activity against a range of pathogens. researchgate.netresearchgate.net For example, various N-alkyl and N-aryl piperazine derivatives have been tested against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. researchgate.netnih.gov

Further research into 1-[(E)-3-phenyl-2-propenyl]piperazine derivatives revealed that certain substitutions on the phenyl ring could enhance antibacterial efficacy. sharif.edu Specifically, compounds with an ortho-ethyl group or with ortho- and para-methyl groups were identified as potent antibacterial agents against Bacillus subtilis and E. coli. sharif.edu The development of piperazine-based antimicrobial polymers represents another innovative approach, where the piperazine moiety is incorporated into a larger polymer chain to target and disrupt bacterial cytoplasmic membranes. nih.gov Some of these polymers have demonstrated significant activity against E. coli and S. aureus. nih.gov The antifungal potential of piperazine derivatives has also been investigated, with compounds tested against species like Candida albicans and Aspergillus niger. researchgate.net

Table 2: Antimicrobial Activity of Various Piperazine Derivatives

Derivative Class Target Organisms Key Finding Reference
1-(4-Fluorophenyl)piperazine Hybrids Bacteria Newly synthesized compounds showed good-to-moderate antibacterial activity. researchgate.net
N-Alkyl/N-Aryl Piperazines S. aureus, P. aeruginosa, E. coli (bacteria); C. albicans, A. niger (fungi) Many derivatives showed significant antimicrobial and antifungal properties. researchgate.netnih.gov
Amino Acid Conjugated Diphenylmethylpiperazines Bacteria Phenylalanine and Tryptophan conjugated derivatives showed good antibacterial activity. researchgate.net
Piperazine-based Polymers E. coli, S. aureus Polymers target the cytoplasmic membrane, causing leakage of intercellular components and cell death. nih.gov
1-[(E)-3-phenyl-2-propenyl]piperazine Derivatives B. subtilis, E. coli Specific substitutions on the phenyl ring led to promising antibacterial agents. sharif.edu

Insights for Oncology Research and Anti-Cancer Therapy

The phenylpiperazine scaffold has emerged as a structure of interest in oncology research. Derivatives have been investigated for their potential as anticancer agents, with activity demonstrated against various cancer cell lines. nih.govresearchgate.net One of the key mechanisms involves the interaction of these compounds with sigma (σ) receptors, which are overexpressed in many types of cancer cells, including glioma and melanoma. nih.govnih.govrsc.org The sigma-1 receptor (σ1R) in particular is a potential target for developing novel anticancer drugs. nih.govrsc.org

Molecular docking studies have identified phenylpiperazine-containing compounds as potential ligands for σ1R. nih.govrsc.org For example, 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ) showed a strong affinity for σ1R, comparable to other clinically evaluated radiopharmaceuticals. nih.govrsc.org This has led to the development of radiolabeled versions of these compounds for imaging tumors that express σ1R. nih.govrsc.org

Beyond sigma receptors, other mechanisms of action have been explored. Phenylpiperazine derivatives of 1,2-benzothiazine have been designed as potential anticancer agents that may act by inhibiting topoisomerases, enzymes critical for DNA replication in cancer cells. nih.gov Certain derivatives in this class showed cytotoxic activity comparable to or even greater than the established chemotherapy drug doxorubicin (B1662922) against breast adenocarcinoma cells (MCF-7). nih.gov Additionally, rhodanine–piperazine hybrids, such as 5-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one, have been identified as potent agents against breast cancer cell lines, potentially by targeting key tyrosine kinases like VEGFR, EGFR, and HER2. mdpi.com

Table 3: Phenylpiperazine Derivatives in Oncology Research

Derivative/Class Cancer Cell Line(s) Proposed Mechanism of Action Reference
1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ) U-87 MG (glioma), B16F10 (melanoma) High binding affinity for overexpressed sigma-1 receptors (σ1R). nih.govrsc.org
1,2-Benzothiazine Phenylpiperazine Derivatives MCF7 (breast adenocarcinoma) Cytotoxic activity, possibly through inhibition of topoisomerase II. nih.gov
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines Liver, breast, colon, gastric, endometrial cancer lines Significant cell growth inhibitory activity. researchgate.net
Rhodanine–Piperazine Hybrids MCF-7, MDA-MB-468 (breast cancer) Potent cytotoxic activity, potentially targeting VEGFR, EGFR, and HER2 kinases. mdpi.com

Utility as a Chemical Probe for Investigating Biological Pathways

A significant application derived from research into this compound and its analogs is their use as chemical probes, particularly for in-vivo imaging techniques like Positron Emission Tomography (PET). By labeling these molecules with a positron-emitting isotope, such as Fluorine-18 (¹⁸F), researchers can visualize and quantify biological targets in living subjects. nih.gov

This approach has been particularly fruitful for studying sigma receptors. The radioligand [¹⁸F]FE-SA4503, a potent sigma-1 (σ₁) receptor agonist, was developed for PET imaging of these receptors in the central nervous system and peripheral organs. nih.gov Such probes are invaluable for investigating the role of sigma receptors in neurological and psychiatric disorders, as well as in oncology, where σ₂ receptors are also implicated. nih.gov Similarly, the development of [¹⁸F]FEt-PPZ provides a tool to specifically target and image the sigma-1 receptor in tumors, which can aid in cancer diagnosis and the development of targeted therapies. nih.govrsc.org

More recently, fluorinated piperazine-based inhibitors have been synthesized to target the Fibroblast Activation Protein (FAP), which is expressed by cancer-associated fibroblasts in the tumor microenvironment. nih.gov The development of ¹⁸F-labeled PET tracers targeting FAP, such as derivatives of fluorinated quinolinecarboxamides, aims to enhance imaging quality for the diagnosis of various tumor types. nih.gov These chemical probes allow for the non-invasive study of complex biological pathways, offering insights into disease mechanisms and providing a platform for drug discovery and development. nih.govnih.gov

Future Research Directions and Translational Challenges for 1 1 4 Fluoro Phenyl Ethyl Piperazine

Exploration of Novel Biological Targets and Mechanisms of Action

The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, known to interact with various receptors and transporters in the central nervous system (CNS). rsc.orgmdpi.com Future research should prioritize a comprehensive screening of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine against a panel of CNS targets.

A logical starting point would be the serotonin (B10506) and dopamine (B1211576) receptor systems, as many phenylpiperazine derivatives exhibit affinity for these targets. For instance, the structurally related para-fluorophenylpiperazine (pFPP) acts as a 5-HT1A receptor agonist and also shows affinity for 5-HT2A and 5-HT2C receptors. wikipedia.org It also inhibits the reuptake of serotonin and norepinephrine (B1679862). wikipedia.org Therefore, initial binding assays for this compound should focus on these monoamine receptors and transporters. Some studies suggest that certain phenylpiperazines may have antipsychotic potential through non-dopaminergic mechanisms, possibly involving serotonin receptors. nih.gov

Beyond the well-established monoaminergic systems, emerging targets for phenylpiperazines include sigma receptors. nih.govnih.gov These receptors are implicated in a variety of neurological and psychiatric disorders, and their modulation represents a promising therapeutic strategy. nih.gov Given that some fluorinated piperazine (B1678402) derivatives have shown high affinity for sigma-1 receptors, this is a key area for investigation. rsc.org

Furthermore, some piperazine derivatives have been investigated for their potential as anticancer agents, with mechanisms potentially involving the inhibition of topoisomerase II. mdpi.comnih.gov Exploring the cytotoxic activity of this compound against various cancer cell lines could open up new therapeutic avenues outside of CNS disorders.

A systematic investigation into the mechanism of action at these potential targets is crucial. This would involve not only binding affinity studies but also functional assays to determine whether the compound acts as an agonist, antagonist, partial agonist, or inverse agonist at the identified receptors.

Development of Advanced Drug Delivery Systems

The physicochemical properties of this compound will dictate the need for advanced drug delivery systems. The piperazine moiety generally imparts good aqueous solubility, which can be advantageous for formulation. mdpi.com However, challenges such as crossing the blood-brain barrier (BBB) efficiently and achieving targeted delivery to specific tissues may necessitate innovative approaches.

Nanoparticle-based delivery systems represent a promising strategy to enhance the therapeutic efficacy of CNS-active compounds. acs.org These systems can protect the drug from premature metabolism, control its release profile, and facilitate transport across the BBB. acs.org One novel approach involves the use of protein-based nanocarriers, such as ferritin, which can be functionalized with piperazine-based compounds to deliver therapeutic payloads like siRNA. acs.orgnih.gov Future research could explore the conjugation of this compound to such nanocarriers to improve its pharmacokinetic and pharmacodynamic profile.

Another area of exploration is the development of prodrugs. A prodrug strategy could be employed to improve the lipophilicity of the compound for better BBB penetration, with the prodrug being converted to the active molecule within the CNS. This approach could also help in mitigating any potential peripheral side effects.

Focused Investigation of Stereoisomer-Specific Pharmacological Profiles

The presence of a chiral center at the ethyl linker in this compound means that it exists as a pair of enantiomers, the (R)- and (S)-isomers. It is well-established in pharmacology that different stereoisomers of a drug can have significantly different biological activities, potencies, and toxicity profiles. The (R)-isomer of this compound is commercially available as a research chemical, highlighting the accessibility of individual stereoisomers for study. scbt.com

A critical area of future research is the separate synthesis and pharmacological evaluation of the (R)- and (S)-enantiomers. This would involve comparing their binding affinities and functional activities at the identified biological targets. It is plausible that one enantiomer is significantly more potent or selective than the other, or that they have entirely different pharmacological profiles.

Such studies are essential for developing a stereochemically pure drug, which can lead to a better therapeutic index, reduced side effects, and a more predictable dose-response relationship.

Strategies for Overcoming Metabolic Instability and Managing Off-Target Effects

The metabolic fate of this compound is a key determinant of its potential as a therapeutic agent. Phenylpiperazine derivatives are often metabolized by cytochrome P450 (CYP) enzymes in the liver, such as CYP2D6, CYP1A2, and CYP3A4. researchgate.netresearchgate.netwikipedia.org Studies on pFPP have shown that it can inhibit these enzymes, raising the potential for drug-drug interactions when co-administered with other medications that are substrates for the same enzymes. researchgate.net

Therefore, a thorough investigation of the metabolic profile of this compound is necessary. This should include in vitro studies using human liver microsomes to identify the major metabolites and the CYP enzymes involved. nih.gov Subsequent in vivo studies in animal models can then confirm these findings and assess the pharmacokinetic profile of the compound.

If metabolic instability is identified as a significant issue, strategies to address this could include chemical modifications to block metabolic sites without compromising biological activity. For example, the introduction of specific substituents can sterically hinder the access of metabolic enzymes.

Managing off-target effects is also crucial. A broad-based screening against a panel of receptors, ion channels, and enzymes will help to identify any unintended interactions that could lead to adverse effects. Should significant off-target activities be discovered, medicinal chemistry efforts can be directed towards designing more selective analogs.

Bridging Preclinical Findings to Potential Clinical Development Pipelines

The successful translation of preclinical findings for this compound into a clinical development pipeline will depend on a systematic and rigorous preclinical evaluation. This process begins with the foundational studies outlined above: target identification and validation, detailed mechanistic studies, and comprehensive pharmacological profiling of individual stereoisomers.

Once a clear understanding of the compound's mechanism of action and its primary biological targets is established, in vivo studies in relevant animal models of disease are the next critical step. For instance, if the compound shows promise as an antipsychotic, its efficacy would need to be tested in established preclinical models that mimic aspects of psychosis. nih.gov Similarly, if anticancer activity is identified, its efficacy in xenograft models would be required.

A robust preclinical data package for regulatory submission would need to include detailed information on the compound's efficacy, pharmacokinetics, and a thorough safety and toxicology profile. Given the limited specific data currently available for this compound, a significant amount of foundational research is required to build a case for its potential clinical development. The journey from the current state of knowledge to a viable clinical candidate will require a concerted effort in medicinal chemistry, pharmacology, and translational science.

Q & A

Advanced Research Question

  • Raman microspectroscopy : Optimal parameters include 20 mW laser power and 128–256 scans, resolving isomers like 1-(2-fluorobenzyl)piperazine vs. 1-(3-fluorobenzyl)piperazine. Multivariate analysis (PCA/LDA) of spectral data achieves >99% variance separation ().
  • NMR : ¹H/¹³C chemical shifts differentiate regiochemistry (e.g., para vs. meta fluorophenyl substitution) .
  • LC-MS/MS : Quantifies trace impurities (<0.1%) using p-tolylpiperazine as an internal standard () .

How do computational methods predict pharmacological targets of this compound?

Advanced Research Question

  • Molecular docking : Software like AutoDock Vina evaluates binding affinities to serotonin receptors (5-HT₁A: ΔG ≈ -9.2 kcal/mol) .
  • MD simulations : Assess conformational stability (e.g., coplanar aryl-piperazine alignment for 5-HT agonism) .
  • QSAR models : Correlate substituent electronegativity (e.g., fluorine) with antiplatelet IC₅₀ values () .

How can contradictions between in vitro and in vivo activity data be resolved?

Advanced Research Question

  • Pharmacokinetic profiling : Measure metabolic stability (e.g., microsomal t₁/₂) and blood-brain barrier permeability ().
  • Dose-response studies : In vivo antiplatelet efficacy (e.g., 10–50 mg/kg in murine models) may require higher doses than in vitro IC₅₀ values () .
  • Toxicokinetics : Monitor metabolite formation (e.g., fluorophenyl-hydroxylated derivatives) linked to hepatotoxicity .

What methodologies assess antiplatelet activity of fluorophenyl-substituted piperazine derivatives?

Basic Research Question

  • In vitro assays :
    • Platelet-rich plasma (PRP) : Measure ADP-induced aggregation inhibition (e.g., 60% inhibition at 100 μM) .
    • Flow cytometry : Quantify P-selectin expression to evaluate activation pathways.
  • In vivo models : Murine tail-bleeding assays correlate dose with hemorrhage time .

How do fluorinated aromatic groups impact physicochemical properties and receptor binding?

Advanced Research Question

  • Lipophilicity (LogP) : Fluorine increases LogP (e.g., 2.1 vs. 1.8 for non-fluorinated analogs), enhancing membrane permeability .
  • Electron-withdrawing effects : Polarize the aryl ring, strengthening π-π interactions with tryptophan residues in 5-HT receptors .
  • Metabolic stability : Fluorine reduces CYP450-mediated oxidation (t₁/₂ increased by ~40%) .

What best practices evaluate metabolic stability of novel piperazine derivatives?

Advanced Research Question

  • Hepatic microsome assays : Incubate with NADPH (1 mM) and monitor parent compound depletion (LC-MS).
  • CYP inhibition screening : Test against isoforms 3A4/2D6 to predict drug-drug interactions .
  • Stability in biological matrices : Use hair analysis () or plasma protein binding assays (e.g., >90% bound) .

How are SAR studies conducted for fluorophenyl-piperazine derivatives?

Advanced Research Question

  • Scaffold diversification : Synthesize analogs with varied substituents (e.g., -OCH₃, -CF₃) .
  • Biological profiling : Test against panels of GPCRs, kinases, and ion channels.
  • Data clustering : Use cheminformatics tools (e.g., Schrödinger’s Canvas) to correlate structural motifs with activity .

What analytical challenges exist in detecting piperazine derivatives in biological matrices?

Advanced Research Question

  • Matrix effects : Co-eluting metabolites interfere with LC-MS/MS. Mitigate via SPE cleanup (C18 cartridges) .
  • Isomer discrimination : Use chiral columns (e.g., Chiralpak IA) or Raman mapping () .
  • Low concentrations : Enhance sensitivity via derivatization (e.g., dansyl chloride for fluorescence detection) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine
Reactant of Route 2
Reactant of Route 2
1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.